1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as an ethoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of an ethoxy group.
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea: Similar structure with a fluoro group instead of an ethoxy group.
Uniqueness
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-24-14-9-7-6-8-13(14)20-17(23)18-11-15-19-12(2)10-16(21-15)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWULPGWZRHOHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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